Benzene, (2,2-dimethyl-1-methylenepropyl)-

Vue d'ensemble

Description

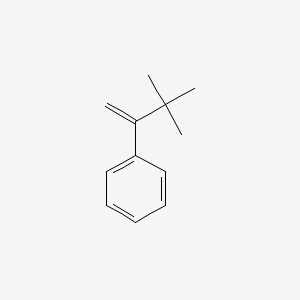

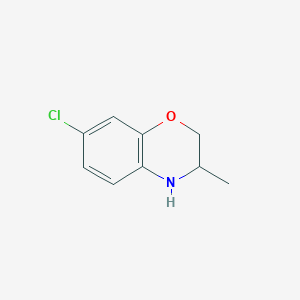

“Benzene, (2,2-dimethyl-1-methylenepropyl)-” is a chemical compound with the formula C12H16. Its molecular weight is 160.2554 . It is also known by other names such as Styrene, α-tert-butyl-; α-tert-Butylstyrene; 1-tert-Butyl-1-phenylethylene; 3,3-Dimethyl-2-phenylbutene .

Molecular Structure Analysis

The molecular structure of “Benzene, (2,2-dimethyl-1-methylenepropyl)-” can be represented as a 2D Mol file or a computed 3D SD file .Physical And Chemical Properties Analysis

“Benzene, (2,2-dimethyl-1-methylenepropyl)-” has a proton affinity of 859.2 kJ/mol and a gas basicity of 830.3 kJ/mol . Its ionization energy is 8.25 ± 0.04 eV . More detailed physical and chemical properties could not be found .Applications De Recherche Scientifique

Crystal and Molecular Structures

Supramolecular Architecture of Schiff Bases : The study of crystalline forms of benzene derivatives, like 1,4-dimethyl-2-(4-(methyl-sulfonyl) styryl)benzene, has been crucial in understanding their supramolecular architecture. These compounds exhibit a trans-configuration with respect to the C=N double bond, and their crystal packings are stabilized by weak C–H···O hydrogen bonds and van der Waals interactions (Qian, Chen, Cui, & Zhu, 2012).

Metal-Organic Complexes : Research into the crystal structures of metal-organic complexes involving benzene derivatives, such as tetracarbonyl(3,3′-dimethyl-2,2′-bipyridine)-chromium(0) and -molybdenum(0) benzene solvates, has been significant. These studies reveal how repulsion between methyl groups affects the geometric distortion in each complex (Baxter, Connor, Wallis, Povey, & Powell, 1992).

Spectroscopy and Theoretical Calculations : Investigations on benzene derivatives like 1,3-bis((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)benzene have been conducted using UV–Vis spectroscopy, infrared spectroscopy, and X-ray diffraction. These studies assist in understanding the molecular geometry and vibrational frequencies of these compounds (Li, Geng, He, & Cui, 2013).

Genotoxicity Assessment : Research into the genotoxic effects of various chemicals, including benzene derivatives, on human lymphocytes has been conducted using assays like the comet assay. This helps in understanding the potential DNA-damaging effects of these compounds (Chen, Hseu, Liang, Kuo, & Chen, 2008).

Chemistry and Synthesis

Polymerization and Ligand Synthesis : Studies on the polymerization processes of benzene derivatives and their use as ligands in metal complexes offer insights into new materials and chemical reactivity. For example, the formation of 1,5-dihydropolyalkylated s-Indacenes and their characterization demonstrates the potential in materials science (Dahrouch et al., 2001).

Photophysical Properties of Ruthenium Complexes : Investigations on ruthenium complexes with benzene derivatives as bridging ligands have expanded our understanding of their redox and photophysical properties. These studies are crucial for applications in photovoltaics and photochemistry (Shaw, Webb, & Schmehl, 1990).

Structural Analysis in Mixtures

- Liquid Structure Analysis : Neutron diffraction studies on liquid mixtures containing benzene derivatives, such as 1,3-dimethylimidazolium hexafluorophosphate with benzene, have been significant in understanding the alterations in ionic liquid structures. This research is pivotal for applications in solvent chemistry and materials science (Deetlefs, Hardacre, Nieuwenhuyzen, Sheppard, & Soper, 2005)

Propriétés

IUPAC Name |

3,3-dimethylbut-1-en-2-ylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16/c1-10(12(2,3)4)11-8-6-5-7-9-11/h5-9H,1H2,2-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJHQXSRIBZMCSR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=C)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80205314 | |

| Record name | Benzene, (2,2-dimethyl-1-methylenepropyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80205314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5676-29-9 | |

| Record name | Benzene, (2,2-dimethyl-1-methylenepropyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005676299 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, (2,2-dimethyl-1-methylenepropyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80205314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Hydroxy-3-[4-(2-methoxyethyl)phenoxy]propanoic acid](/img/structure/B3053825.png)